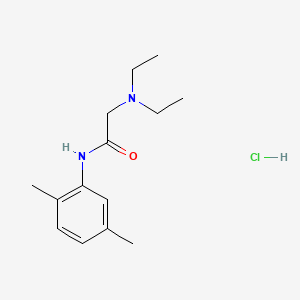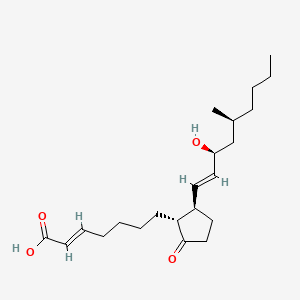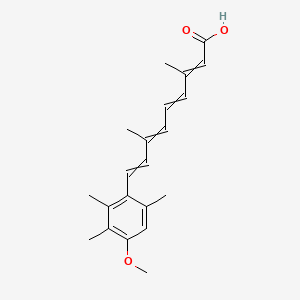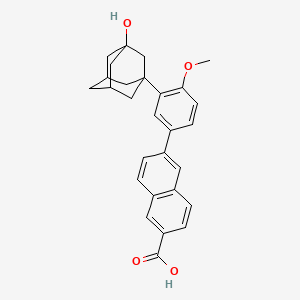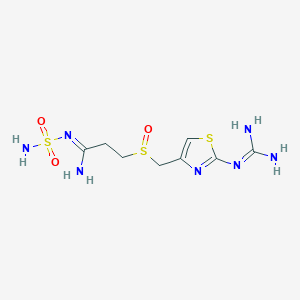
Famotidinsulfoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An impurity of Famotidine. Famotidine is a histamine H9 receptor antagonist that inhibits stomach acid production
Wissenschaftliche Forschungsanwendungen
Synthese und Charakterisierung
Famotidinsulfoxid wird durch eine Reaktion synthetisiert, die Famotidin und Harnstoff-Wasserstoffperoxid-Addukt bei einer Temperatur von 85 °C für 30 Minuten umfasst. Dieser Prozess führt zu einer Verschiebung der S-N-Streckschwingung, was auf die Bildung eines Sulfoxids hindeutet {svg_1}.
Medizinische Anwendungen
Famotidin, die Stammverbindung von this compound, ist ein H2-Rezeptor-Antagonist, der zur Behandlung von Geschwüren im Magen und Darm, erosiver Ösophagitis und gastroösophagealer Refluxkrankheit (GERD) eingesetzt wird {svg_2}.
Formulierungsentwicklung
Es wurden Forschungsarbeiten zur Entwicklung stabiler Formulierungen von Famotidin zur oralen Anwendung durchgeführt, da die flüssige Suspension bekanntlich während der Lagerung instabil ist {svg_3}.
Analytische Methoden
Analytische Methoden wie HPLC, LC-MS/MS und NMR wurden zur Bestimmung von Famotidin in verschiedenen Darreichungsformen und im Humanplasma eingesetzt {svg_4}.
Wirkmechanismus
Target of Action
Famotidine Sulfoxide, also known as Famotidine, is a competitive histamine-2 (H2) receptor antagonist . The primary target of this compound is the H2 receptor located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid. By inhibiting these receptors, Famotidine Sulfoxide reduces gastric acid secretion .
Mode of Action
Famotidine Sulfoxide interacts with its target, the H2 receptors, by competitively inhibiting histamine. Histamine is a compound that stimulates gastric acid secretion when it binds to the H2 receptors. Famotidine Sulfoxide prevents this binding, thereby inhibiting gastric acid secretion . It is highly selective towards the H2 receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
It is known that the compound’s action on the h2 receptors inhibits the secretion of gastric acid, which is a key component in various gastrointestinal conditions .
Pharmacokinetics
Famotidine Sulfoxide exhibits certain pharmacokinetic properties that influence its bioavailability. After oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours . The compound is incompletely absorbed, with oral bioavailability ranging from 40 to 50% . It is metabolized minimally
Biochemische Analyse
Biochemical Properties
Famotidine Sulfoxide plays a significant role in biochemical reactions . It is synthesized as a novel sulphoxide prodrug of famotidine, which is characterized by IR, NMR, Mass and DSC . The synthesized prodrug has shown an increase in hydrophilic property and aqueous solubility compared to famotidine .
Cellular Effects
Famotidine Sulfoxide has notable effects on various types of cells and cellular processes . It has been found to trigger cell pyroptosis in gastric cancer cells by activating NLPR3 inflammasomes . This leads to enhanced IL-18 secretion, contributing to inflammation .
Molecular Mechanism
The molecular mechanism of Famotidine Sulfoxide involves its interaction with biomolecules and its impact on gene expression . Famotidine Sulfoxide, as a competitive histamine-2 (H2) receptor antagonist, works to inhibit gastric acid secretion . It is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Temporal Effects in Laboratory Settings
The effects of Famotidine Sulfoxide over time in laboratory settings have been observed in several studies . Famotidine Sulfoxide has been found to activate the vagus nerve inflammatory reflex to attenuate cytokine storm . Moreover, it has been associated with improved patient-reported outcomes in non-hospitalised patients with COVID-19 .
Dosage Effects in Animal Models
The effects of Famotidine Sulfoxide vary with different dosages in animal models . Famotidine Sulfoxide, as a potent histamine H2 receptor antagonist, is used to reduce gastric acid production in veterinary medicine . The dosage for animals can only be prescribed by a veterinarian and depends on the clinical situation and the characteristics of the individual animal .
Metabolic Pathways
Famotidine Sulfoxide is involved in several metabolic pathways . Famotidine Sulfoxide undergoes minimal first-pass metabolism, with about 25-30% of the drug being eliminated through hepatic metabolism . The only metabolite identified in humans is the S-oxide .
Transport and Distribution
The transport and distribution of Famotidine Sulfoxide within cells and tissues are crucial aspects of its biochemical profile . Famotidine Sulfoxide has been found to be transported and distributed via renal tubular secretion . It is also known to interact with human renal organic ion transporters (SLC22A) .
Eigenschaften
CAS-Nummer |
90237-03-9 |
|---|---|
Molekularformel |
C8H15N7O3S3 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O3S3/c9-6(15-21(12,17)18)1-2-20(16)4-5-3-19-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,17,18)(H4,10,11,13,14) |
InChI-Schlüssel |
LAZSSGBZNCVJCB-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
Kanonische SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
Aussehen |
White to light yellow Solid |
melting_point |
83-86 °C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine Famotidine Sulfoxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Famotidine Sulfoxide in the context of Famotidine medication?
A1: Famotidine Sulfoxide is a known metabolite of Famotidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). While the research papers provided do not focus specifically on Famotidine Sulfoxide's pharmacological activity, they highlight the importance of understanding drug metabolism in the context of drug absorption and bioavailability. [] For example, one study demonstrates that intestinal metabolism, particularly sulfoxidation, can significantly impact the absorption variability of H2-antagonists like Cimetidine. [] This finding suggests that similar metabolic processes could be relevant to understanding the pharmacokinetic profile of Famotidine and its sulfoxide metabolite.
Q2: Are there any analytical methods available to study the kinetics of Famotidine Sulfoxide formation?
A2: Yes, researchers have developed a titrimetric method using potassium caroate (KHSO5) to study the kinetics of Famotidine oxidation, leading to the formation of Famotidine Sulfoxide and subsequently its sulfone derivative. [] This method allows for the determination of reaction rate constants and provides insights into the mechanism of Famotidine oxidation under various pH conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


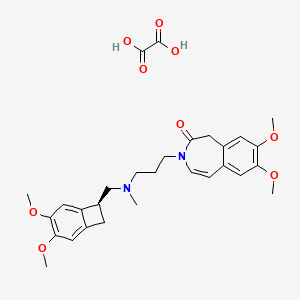

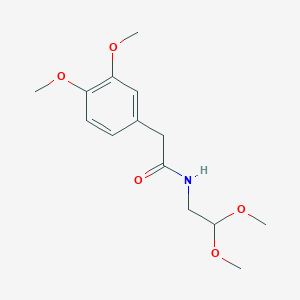
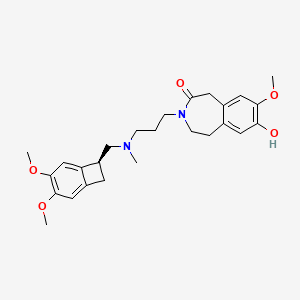
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)

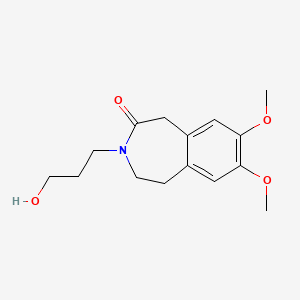
![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
